N-(4-cyano-2-nitrophenyl)methanesulfonamide
Overview
Description
N-(4-cyano-2-nitrophenyl)methanesulfonamide is an organic compound characterized by the presence of a cyano group, a nitro group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2-nitrophenyl)methanesulfonamide typically involves the nitration of a suitable precursor followed by sulfonamide formation. One common route starts with 4-cyanoaniline, which undergoes nitration to form 4-cyano-2-nitroaniline. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Reaction Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonamide Formation: Methanesulfonyl chloride, triethylamine, and an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-2-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under strong acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: N-(4-cyano-2-aminophenyl)methanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Methanesulfonic acid and 4-cyano-2-nitroaniline.
Scientific Research Applications
N-(4-cyano-2-nitrophenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-(4-cyano-2-nitrophenyl)methanesulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-2-nitrophenyl)benzenesulfonamide
- N-(4-cyano-2-nitrophenyl)ethanesulfonamide
- N-(4-cyano-2-nitrophenyl)propylsulfonamide
Uniqueness
N-(4-cyano-2-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-cyano-2-nitrophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c1-16(14,15)10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBFAFNFZIJZPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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